Fmoc-O-(benzylphospho)-L-serine
Overview
Description
Fmoc-O-(benzylphospho)-L-serine is a synthetic peptide used in the synthesis of phosphorylated peptides . It is also known as N-Fmoc-O-benzylphospho-L-threonine .
Synthesis Analysis
A cost-effective one-pot synthesis of Fmoc-O-benzylphospho-L-serine has been developed . Two methods for executing this synthesis are described, and both have been scaled to provide kilogram quantities of the title compound in approximately 50% isolated yield .Molecular Structure Analysis
The molecular formula of Fmoc-O-(benzylphospho)-L-serine is C26H26NO8P . The molecular weight is 511.47 g/mol . The InChI Key is HOFDVXHILSPFNS-OSPHWJPCSA-N .Chemical Reactions Analysis
Fmoc-O-(benzylphospho)-L-serine is used as a building block for the synthesis of phosphothreonine-containing peptides . It can be introduced using standard activation methods, such as PyBOP and TBTU .Physical And Chemical Properties Analysis
Fmoc-O-(benzylphospho)-L-serine is a white to off-white powder . It has a density of 1.377±0.06 g/cm3 .Scientific Research Applications
“Fmoc-O-(benzylphospho)-L-serine” is a chemical compound with the molecular formula C26H26NO8P and a molecular weight of 511.47 g/mol . It’s often used in the field of biochemistry , specifically in peptide synthesis .
One of the main applications of “Fmoc-O-(benzylphospho)-L-serine” is in Solid Phase Peptide Synthesis (SPPS) . SPPS is a method used for the synthesis of peptides, which are biomolecules that have several biological activities. This makes them important in the environment in which they operate .
In SPPS, the peptide chain is assembled step by step, directly on a solid support. The use of “Fmoc-O-(benzylphospho)-L-serine” in this process involves its coupling to the growing peptide chain. The Fmoc group serves as a temporary protecting group for the amino group during the synthesis. After each coupling step, the Fmoc group is removed, allowing the next amino acid to be added .
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Fabrication of Functional Materials : Fmoc-modified amino acids and short peptides are used as bio-inspired building blocks for the fabrication of functional materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the self-organization of these functional molecules . Applications can range from cell cultivation, bio-templating, optical applications, drug delivery, catalytic applications, therapeutic applications, and antibiotic properties .
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Development of New Drugs : Peptides are important for the development of new drugs. Fmoc-modified peptides are becoming increasingly important in materials science due to their self-assembling properties . They have several biological activities such as antimicrobial, antithrombotic, opioid, antioxidant, and more . Therefore, Fmoc-modified amino acids like “Fmoc-O-(benzylphospho)-L-serine” can be used in the synthesis of these peptides .
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Fabrication of Functional Materials : Fmoc-modified amino acids and short peptides are used as bio-inspired building blocks for the fabrication of functional materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the self-organization of these functional molecules . Applications can range from cell cultivation, bio-templating, optical applications, drug delivery, catalytic applications, therapeutic applications, and antibiotic properties .
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Development of New Drugs : Peptides are important for the development of new drugs. Fmoc-modified peptides are becoming increasingly important in materials science due to their self-assembling properties . They have several biological activities such as antimicrobial, antithrombotic, opioid, antioxidant, and more . Therefore, Fmoc-modified amino acids like “Fmoc-O-(benzylphospho)-L-serine” can be used in the synthesis of these peptides .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24NO8P/c27-24(28)23(16-34-35(30,31)33-14-17-8-2-1-3-9-17)26-25(29)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)(H,30,31)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPUWGDUVAAWJY-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451527 | |
Record name | Fmoc-O-(benzylphospho)-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-O-(benzylphospho)-L-serine | |
CAS RN |
158171-14-3 | |
Record name | Fmoc-O-(benzylphospho)-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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